3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2176152-06-8
VCID: VC4837243
InChI: InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3
SMILES: CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H18F3N3O4S
Molecular Weight: 405.39

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

CAS No.: 2176152-06-8

Cat. No.: VC4837243

Molecular Formula: C16H18F3N3O4S

Molecular Weight: 405.39

* For research use only. Not for human or veterinary use.

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione - 2176152-06-8

Specification

CAS No. 2176152-06-8
Molecular Formula C16H18F3N3O4S
Molecular Weight 405.39
IUPAC Name 3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3
Standard InChI Key WGSGJOVJMOCWRH-UHFFFAOYSA-N
SMILES CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Properties and Structural Analysis

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2176152-06-8
Molecular FormulaC₁₆H₁₈F₃N₃O₄S
Molecular Weight405.39 g/mol
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
XLogP3Not reported
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Synthesis and Stability

Synthetic Pathways

While no explicit synthesis route for this compound is documented, its structure suggests a multi-step assembly:

  • Piperidine sulfonylation: Reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidin-4-amine to form 1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine .

  • Imidazolidine-dione formation: Condensation of the piperidine amine with methyl-substituted imidazolidine-2,4-dione precursors, potentially via urea or thiourea intermediates .

This hypothetical route aligns with methods described in patent WO2015190451A1, which details the synthesis of hydantoin derivatives with sulfonyl-piperidine motifs for osteoanabolic applications . The use of microwave-assisted reactions or one-pot multicomponent strategies, as seen in benzothiazole syntheses , could enhance yield and regioselectivity.

Stability Considerations

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

CompoundTargetIC₅₀/EC₅₀
5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dioneAndrogen Receptor82 nM
1-(4-(2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diolOsteoanabolic agent0.5 μM
QuinidineKCNT1 Channel1.2 mM

The absence of nitro or hydroxyl groups in 3-methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione may reduce cytotoxicity compared to these analogs .

Challenges and Future Directions

Synthetic Optimization

Current hurdles include:

  • Regioselectivity: Avoiding N- vs O-sulfonylation during piperidine functionalization .

  • Purification: Separating stereoisomers if chiral intermediates are used.

Pharmacological Profiling

In vitro assays recommended:

  • CYP450 inhibition: To assess metabolic interactions.

  • hERG binding: Evaluating cardiac safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator